![molecular formula C10H11NO2 B1274216 5-Benzyl-1,3-oxazolidin-2-one CAS No. 42746-49-6](/img/structure/B1274216.png)
5-Benzyl-1,3-oxazolidin-2-one
Overview
Description
5-Benzyl-1,3-oxazolidin-2-one is a type of oxazolidinone, a class of compounds that have gained significant interest due to their wide range of applications. Oxazolidinones are used both as pharmaceuticals and as key synthetic intermediates . They are particularly popular in synthetic organic chemistry for their use as chiral auxiliaries in stereoselective transformations .
Synthesis Analysis
The synthesis of oxazolidin-2-ones has been extensively studied. One efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol and a modified Curtius protocol . This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Chemical Reactions Analysis
Oxazolidin-2-ones participate in a variety of chemical reactions. For instance, a palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields . The nature of aryl bromides, phosphine ligands, bases, and solvents strongly affects the reaction outcome .Scientific Research Applications
Chiral Auxiliary in Asymmetric Synthesis
5-Benzyl-1,3-oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of (S)-equol and the preparation and functionalization of chiral, stabilized ylides. This application is crucial for creating enantiomerically pure compounds, which are important in pharmaceuticals .
Antibacterial Activity
This compound has shown potential antibacterial activity. Oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis, indicating its use in developing new antibacterial agents .
Antimicrobial Agent Against Bovine Mastitis
Derivatives of oxazolidin-2-one, including 5-Benzyl-1,3-oxazolidin-2-one, have demonstrated good antimicrobial activity against S. aureus strains isolated from animals with bovine mastitis infection. This highlights its potential application in veterinary medicine to treat mastitis in cattle .
Building Blocks for Stereoselective Synthesis
The compound serves as a building block in stereoselective synthesis. An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, which is based on a combination of asymmetric aldol and modified Curtius protocol .
Synthesis of Piperazic Acid
It is used for asymmetric synthesis of (3 R)- and (3 S)-piperazic acid, an important component in the synthesis of complex natural products and pharmaceuticals .
Formation of 1,3-Oxazolidin-2-One Ring
New and modified existing methods for the formation of the 1,3-oxazolidin-2-one ring have been developed using 5-Benzyl-1,3-oxazolidin-2-one. This is significant for synthetic chemistry applications where this ring structure is a desired feature .
Mechanism of Action
While the specific mechanism of action for 5-Benzyl-1,3-oxazolidin-2-one is not provided, oxazolidin-2-ones are known for their unique mechanism of action. For example, they have been found to exhibit antibacterial activity, with some compounds containing oxazolidinone rings presenting potent antimicrobial activity against methicillin-resistant S. aureus (MRSA) and other Gram-positive bacteria .
properties
IUPAC Name |
5-benzyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBSGOZFSFUDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962668 | |
Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42746-49-6 | |
Record name | 2-Oxazolidinone, 5-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.